![molecular formula C19H21NO3 B2634831 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate CAS No. 1241974-59-3](/img/structure/B2634831.png)
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate
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Overview
Description
The compound “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” is an organic compound based on its formula. It likely contains an ester functional group (from the “benzoate” part of the name), an amine group (from the “amino” part), and a ketone group (from the “oxo” part) .
Physical And Chemical Properties Analysis
Again, without specific information, it’s hard to provide details on this compound’s physical and chemical properties. Factors like solubility, melting point, boiling point, etc., would depend on its exact structure .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in various synthesis processes, showing its utility in forming novel chemical structures. For instance, it has been used in the synthesis of ethyl 2-methyl-4-(4-methylbenzoyl)-5-(4-methylphenyl)-7-oxo/-thioxo-3,3a-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate, contributing to studies on reaction mechanisms and structural analyses (Önal et al., 2010). Similar utility is seen in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into complex compounds, highlighting its versatility in chemical reactions (Albreht et al., 2009).
Mechanism of Action
Target of action
Compounds similar to “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of action
The compound “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” might interact with its targets by binding to their active sites, thereby modulating their activity. This interaction can either enhance or inhibit the function of the target, leading to changes in the biological processes they are involved in .
Biochemical pathways
The compound “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” might affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate” would depend on the specific biological processes it influences. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate”. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-10-16(11-9-13)15(3)20-18(21)12-23-19(22)17-7-5-4-6-14(17)2/h4-11,15H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTYYAKRLOIPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate |
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